Aloe-emodin

Catalog No.
S518068
CAS No.
481-72-1
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloe-emodin

CAS Number

481-72-1

Product Name

Aloe-emodin

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2

InChI Key

YDQWDHRMZQUTBA-UHFFFAOYSA-N

SMILES

O=C(C1=C2C(O)=CC=C1)C3=CC(CO)=CC(O)=C3C2=O

Solubility

Soluble in DMSO

Synonyms

Aloe Emodin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO

Description

The exact mass of the compound Aloeemodin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Properties

One of the most actively researched aspects of aloe-emodin is its potential as an anti-cancer agent. Studies have shown that aloe-emodin can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. The mechanisms by which it exerts these effects are still being explored, but research suggests it may involve disruption of telomere function, activation of the mitochondrial apoptotic pathway, and suppression of angiogenesis (formation of new blood vessels that tumors need to grow) [, ].

While these findings are promising, it's important to note that aloe-emodin is still in the preclinical research stage. Further studies are needed to determine its efficacy and safety in humans before it can be considered a viable cancer treatment [].

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is an anthraquinone derivative []. It's found in the aloe plant's latex, a yellow exudate []. Research suggests aloe-emodin possesses antibacterial, antiviral, anti-inflammatory, and even anti-cancer properties [, ]. This has made it a subject of significant interest in various scientific fields [].


Molecular Structure Analysis

Aloe-emodin has a complex molecular structure with a central anthraquinone core, consisting of three fused benzene rings with two ketone groups (C=O) at positions 1 and 8 [, ]. A key feature is the presence of a hydroxyl group (OH) at positions 1 and 8, contributing to its solubility and potential biological activity [, ]. Additionally, a unique aspect of its structure is the hydroxymethyl group (CH2OH) attached at position 3, differentiating it from its close relative, emodin [].


Chemical Reactions Analysis

While the specific synthesis of aloe-emodin in plants remains under investigation, some isolation methods exist. One study describes isolating aloe-emodin from rhubarb by a multi-step process involving solvent extraction and purification techniques.

Detailed information on aloe-emodin's decomposition pathways is currently limited in scientific literature. However, research suggests it might degrade under strong acidic or alkaline conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: 257-259 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
  • Stability: Sensitive to light and moisture []

The mechanism of action for aloe-emodin's various effects is still being explored. Some proposed mechanisms include:

  • Anti-cancer activity: Studies suggest aloe-emodin may induce cell death (apoptosis) in cancer cells through multiple pathways, including generation of reactive oxygen species and disruption of mitochondrial function [, ].
  • Anti-inflammatory activity: Aloe-emodin might suppress the production of inflammatory mediators, thereby reducing inflammation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

221 - 223 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8IYT9CR7C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

481-72-1

Wikipedia

Aloe_emodin
Mizoribine

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2023-08-15
1: Ghimire GP, Koirala N, Pandey RP, Jung HJ, Sohng JK. Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli. World J Microbiol Biotechnol. 2015 Apr;31(4):611-9. doi: 10.1007/s11274-015-1815-4. Epub 2015 Feb 7. PubMed PMID: 25663173.
2: Liu J, Wu F, Chen C. Design and synthesis of aloe-emodin derivatives as potent anti-tyrosinase, antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5142-6. doi: 10.1016/j.bmcl.2015.10.004. Epub 2015 Oct 9. PubMed PMID: 26471089.
3: Yu CP, Shia CS, Lin HJ, Hsieh YW, Lin SP, Hou YC. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Biomed Chromatogr. 2016 Oct;30(10):1641-7. doi: 10.1002/bmc.3735. Epub 2016 May 12. PubMed PMID: 27061721.
4: Dong X, Fu J, Yin X, Yang C, Ni J. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species. Phytother Res. 2017 Apr 26. doi: 10.1002/ptr.5820. [Epub ahead of print] PubMed PMID: 28444790.
5: Yang M, Li L, Heo SM, Soh Y. Aloe-Emodin Induces Chondrogenic Differentiation of ATDC5 Cells via MAP Kinases and BMP-2 Signaling Pathways. Biomol Ther (Seoul). 2016 Jul 1;24(4):395-401. doi: 10.4062/biomolther.2016.020. PubMed PMID: 27350340; PubMed Central PMCID: PMC4930283.
6: Chihara T, Shimpo K, Beppu H, Yamamoto N, Kaneko T, Wakamatsu K, Sonoda S. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Asian Pac J Cancer Prev. 2015;16(9):3887-91. PubMed PMID: 25987055.
7: Chen R, Zhang J, Hu Y, Wang S, Chen M, Wang Y. Potential antineoplastic effects of Aloe-emodin: a comprehensive review. Am J Chin Med. 2014;42(2):275-88. doi: 10.1142/S0192415X14500189. Review. PubMed PMID: 24707862.
8: Li SW, Yang TC, Lai CC, Huang SH, Liao JM, Wan L, Lin YJ, Lin CW. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. Eur J Pharmacol. 2014 Sep 5;738:125-32. doi: 10.1016/j.ejphar.2014.05.028. Epub 2014 May 27. PubMed PMID: 24877694.
9: Chen YY, Chiang SY, Lin JG, Ma YS, Liao CL, Weng SW, Lai TY, Chung JG. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. Int J Oncol. 2010 May;36(5):1113-20. PubMed PMID: 20372784.
10: Dalimi A, Delavari M, Ghaffarifar F, Sadraei J. In vitro and in vivo antileishmanial effects of aloe-emodin on Leishmania major. J Tradit Complement Med. 2015 Jan 31;5(2):96-9. doi: 10.1016/j.jtcme.2014.11.004. eCollection 2015 Apr. PubMed PMID: 26151018; PubMed Central PMCID: PMC4488107.
11: Hu B, Zhang H, Meng X, Wang F, Wang P. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. J Ethnopharmacol. 2014 May 14;153(3):846-53. doi: 10.1016/j.jep.2014.03.059. Epub 2014 Mar 29. PubMed PMID: 24685589.
12: Divya G, Panonnummal R, Gupta S, Jayakumar R, Sabitha M. Acitretin and aloe-emodin loaded chitin nanogel for the treatment of psoriasis. Eur J Pharm Biopharm. 2016 Oct;107:97-109. doi: 10.1016/j.ejpb.2016.06.019. Epub 2016 Jun 28. PubMed PMID: 27368748.
13: Chang X, Zhao J, Tian F, Jiang Y, Lu J, Ma J, Zhang X, Jin G, Huang Y, Dong Z, Liu K, Dong Z. Aloe-emodin suppresses esophageal cancer cell TE1 proliferation by inhibiting AKT and ERK phosphorylation. Oncol Lett. 2016 Sep;12(3):2232-2238. Epub 2016 Jul 25. PubMed PMID: 27602169; PubMed Central PMCID: PMC4998577.
14: Park MY, Kwon HJ, Sung MK. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages. Biosci Biotechnol Biochem. 2009 Apr 23;73(4):828-32. Epub 2009 Apr 7. PubMed PMID: 19352036.
15: Chen YY, Chiang SY, Lin JG, Yang JS, Ma YS, Liao CL, Lai TY, Tang NY, Chung JG. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells. Anticancer Res. 2010 Mar;30(3):945-51. PubMed PMID: 20393018.
16: Narayanan S, Jadhav AP, Kadam VJ. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):795-8. PubMed PMID: 26997712; PubMed Central PMCID: PMC4778244.
17: Zhang YX, Li JS, Peng WW, Liu X, Yang GM, Chen LH, Cai BC. Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography-mass spectrometry after oral administration of a rhubarb peony decoction and rhubarb extract to rats. Pharmazie. 2013 May;68(5):333-9. PubMed PMID: 23802430.
18: Thimmegowda NR, Park C, Shwetha B, Sakchaisri K, Liu K, Hwang J, Lee S, Jeong SJ, Soung NK, Jang JH, Ryoo IJ, Ahn JS, Erikson RL, Kim BY. Synthesis and antitumor activity of natural compound aloe emodin derivatives. Chem Biol Drug Des. 2015 May;85(5):638-44. doi: 10.1111/cbdd.12448. Epub 2014 Nov 5. PubMed PMID: 25323822.
19: Narayanan S, Jadhav AP. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):783-7. PubMed PMID: 26997709; PubMed Central PMCID: PMC4778241.
20: Tao L, Xie J, Wang Y, Wang S, Wu S, Wang Q, Ding H. Protective effects of aloe-emodin on scopolamine-induced memory impairment in mice and H₂O₂-induced cytotoxicity in PC12 cells. Bioorg Med Chem Lett. 2014 Dec 1;24(23):5385-9. PubMed PMID: 25453793.

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